2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to the benzoxazole ring, with an iodide ion as the counterion. Benzoxazoles are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 3-methyl-1,3-benzoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The iodide ion is introduced by treating the intermediate product with an iodide salt, such as sodium iodide, in an appropriate solvent.
Analyse Chemischer Reaktionen
2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzoxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide can be compared with other benzoxazole derivatives, such as:
2-(Methanesulfonyl)-1,3-benzoxazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1,3-benzoxazole: Does not have the methanesulfonyl group, which is crucial for its unique chemical properties.
2-(Methanesulfonyl)-3-phenyl-1,3-benzoxazol-3-ium iodide: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.
Eigenschaften
CAS-Nummer |
685140-26-5 |
---|---|
Molekularformel |
C9H10INO3S |
Molekulargewicht |
339.15 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfonyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C9H10NO3S.HI/c1-10-7-5-3-4-6-8(7)13-9(10)14(2,11)12;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPHMMGCGYHBWDW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(OC2=CC=CC=C21)S(=O)(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.